molecular formula C30H58N4O11S B7840581 N-[2-aminoethyl-nona(oxyethylene)]-biotinamide

N-[2-aminoethyl-nona(oxyethylene)]-biotinamide

Cat. No.: B7840581
M. Wt: 682.9 g/mol
InChI Key: UHIKHSATVJGWOI-UHFFFAOYSA-N
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Description

N-[2-aminoethyl-nona(oxyethylene)]-biotinamide is a biotin derivative featuring a polyethylene glycol (PEG)-based linker with nine oxyethylene units (PEG9) between the biotin moiety and the aminoethyl group. This structure enhances hydrophilicity, reduces steric hindrance, and improves solubility in aqueous environments compared to non-PEGylated analogs. It is primarily used in bioconjugation applications, such as peptide and protein labeling, where extended linker flexibility and stability are critical .

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIKHSATVJGWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N4O11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-aminoethyl-nona(oxyethylene)]-biotinamide typically involves the reaction of biotin with a PEG derivative, such as PEG-amine. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), under an inert atmosphere to prevent oxidation. The reaction temperature and time can vary, but it is generally conducted at room temperature for several hours.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-[2-aminoethyl-nona(oxyethylene)]-biotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as various substituted derivatives.

Scientific Research Applications

Chemistry

N-[2-aminoethyl-nona(oxyethylene)]-biotinamide serves as an effective linker or spacer in the synthesis of complex molecules. Its unique structure allows for the formation of bioconjugates that can be utilized in various chemical reactions, including oxidation and substitution reactions .

Biology

In biological applications, this compound is employed for labeling and detecting biomolecules such as proteins and nucleic acids. The biotin moiety binds specifically to avidin or streptavidin, facilitating the visualization and isolation of target molecules in assays .

Case Study: Neuronal Tracing
A study demonstrated that this compound could effectively label neurons for tracing studies. This application is particularly useful in understanding neural architecture and gap junction coupling .

Medicine

In medical research, this compound is utilized in drug delivery systems and diagnostic assays. Its ability to form stable complexes with avidin enhances the sensitivity of assays such as enzyme-linked immunosorbent assays (ELISAs) .

Case Study: Diagnostic Assays
The compound has been incorporated into diagnostic assays to detect specific biomarkers through biotin-streptavidin interactions, showcasing its potential in clinical diagnostics .

Industry

This compound finds applications in developing biocompatible materials and coatings, particularly where enhanced solubility and stability are required for industrial processes .

Mechanism of Action

The mechanism by which N-[2-aminoethyl-nona(oxyethylene)]-biotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The biotin moiety can bind to biotin-binding proteins, such as avidin or streptavidin, facilitating the attachment of the compound to various biomolecules. The PEG chain enhances solubility and stability, allowing for efficient delivery and interaction with target cells or tissues.

Comparison with Similar Compounds

Research Findings

  • Neuronal Tracing: N-(2-aminoethyl)biotinamide outperforms biocytin in intracellular labeling due to smaller size and faster diffusion .
  • RNA Studies : HEEB (a hydroxyl-terminated analog) enables single-step NAD-RNA modification, highlighting the role of terminal functional groups in reactivity .
  • Drug Delivery : PEGylated biotin derivatives like Biotin-PEG2-NH2 enhance solubility and circulation time of conjugated therapeutics .

Biological Activity

N-[2-aminoethyl-nona(oxyethylene)]-biotinamide is a biotin-containing compound that has garnered attention for its potential applications in biological research, particularly in neuronal tracing and intracellular labeling. This article delves into the biological activity of this compound, summarizing key research findings, data tables, and case studies.

  • Molecular Formula : C12H23ClN4O2S
  • Molecular Weight : 322.85 g/mol
  • Purity : >95% (HPLC)
  • Physical State : Solid
  • Melting Point : 170.0 to 174.0 °C

The compound is a hydrochloride salt that is soluble in aqueous solutions, making it suitable for various biological applications, particularly in neuronal studies .

Neuronal Tracing Studies

This compound has been primarily utilized for intracellular labeling of neurons. It serves as a valuable tool in visualizing neural architecture and identifying gap junction coupling. The compound's solubility and non-toxic nature make it preferable over other neuronal labels, allowing it to remain longer within cells and be fixed using formalin or glutaraldehyde .

Case Study: Neuronal Labeling

In a study comparing N-(2-aminoethyl)biotinamide with biocytin, both compounds were found effective for neuronal tracing experiments with survival times of up to two days. However, biotinamide exhibited weaker labeling at extended survival times. Importantly, biotinamide can be selectively electrophoresed with positive current, which is advantageous for electrophysiological recordings .

Detection Methods

The detection of biotinamide-labeled cells can be achieved using avidin or streptavidin systems with chromogenic or fluorescence visualization methods. This versatility enhances its applicability in various experimental setups .

Comparative Analysis with Other Compounds

Compound NameMolecular Weight (g/mol)Key Features
N-(2-aminoethyl)biotinamide322.85Soluble, non-toxic, effective for neuronal tracing
Biocytin372Higher molecular weight, less soluble in some conditions
Avidin66,500High affinity for biotin, used in detection methods

The comparison highlights the advantages of N-(2-aminoethyl)biotinamide in terms of solubility and toxicity profile compared to traditional labeling agents like biocytin.

Research Findings

Research indicates that this compound maintains its effectiveness in various experimental conditions. Its ability to dissolve at higher concentrations without precipitation is particularly beneficial for electrophysiological applications where maintaining electrode properties is crucial .

Summary of Key Findings

  • Labeling Efficiency : Effective for short-term neuronal tracing.
  • Electrophoretic Properties : Can be selectively ejected with positive current.
  • Solubility : Higher solubility than biocytin allows for more versatile experimental designs.

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